

SK-575 stability in DMSO and culture media

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Compound of Interest

Compound Name: SK-575

Cat. No.: B10823942

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Technical Support Center: SK-575

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of **SK-575**, a potent and specific proteolysis-targeting chimera (PROTAC) degrader of Poly(ADP-ribose) polymerase 1 (PARP1).

Frequently Asked Questions (FAQs)

Q1: What is **SK-575** and what is its mechanism of action?

A1: **SK-575** is a highly potent and specific PROTAC degrader of PARP1. It is a heterobifunctional molecule that consists of a ligand that binds to PARP1 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By bringing PARP1 and the E3 ligase into close proximity, **SK-575** induces the ubiquitination and subsequent degradation of PARP1 by the proteasome. This targeted protein degradation leads to the inhibition of DNA repair pathways that are often hyperactive in cancer cells, particularly those with BRCA1/2 mutations.

Q2: What is the primary application of **SK-575**?

A2: The primary application of **SK-575** is in cancer research. It has been shown to potently inhibit the growth of cancer cells with mutations in BRCA1/2 genes. By degrading PARP1, **SK-575** can induce synthetic lethality in these cancer cells. It is a valuable tool for studying the role of PARP1 in DNA damage repair and for exploring targeted protein degradation as a therapeutic strategy.

Q3: How should I store **SK-575**?

A3: **SK-575** should be stored as a powder at -20°C for long-term stability (≥ 2 years). For stock solutions in DMSO, it is recommended to store them at -80°C for up to 6 months or at 4°C for up to 2 weeks. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Q4: In which solvents is **SK-575** soluble?

A4: **SK-575** is soluble in dimethyl sulfoxide (DMSO). Different suppliers report slightly different solubilities, but it is generally soluble at concentrations of 80-100 mg/mL. The use of sonication can aid in its dissolution.

Stability Data

While specific quantitative stability data for **SK-575** in various cell culture media is not extensively published, the following tables summarize the known stability in DMSO and provide a general overview of factors that can influence its stability in aqueous-based culture media.

Table 1: Stability of **SK-575** in DMSO

Storage Temperature	Duration	Stability
4°C	2 weeks	Stable
-80°C	6 months	Stable

Table 2: Factors Influencing Stability in Cell Culture Media

Factor	Potential Impact on SK-575 Stability
pH	Extreme pH values can lead to hydrolysis of the linker or other functional groups. Most culture media are buffered to a physiological pH (around 7.4), which is generally favorable for the stability of many small molecules.
Temperature	Incubation at 37°C can accelerate degradation compared to storage at lower temperatures.
Media Components	Components in the culture media, such as certain amino acids or reducing agents, could potentially interact with and degrade SK-575.
Serum	Enzymes present in fetal bovine serum (FBS) or other serum supplements can metabolize or degrade small molecules.
Light Exposure	Although not specifically documented for SK-575, prolonged exposure to light can cause photodegradation of some chemical compounds. It is good practice to minimize light exposure.

Troubleshooting Guide

Issue 1: Reduced or no PARP1 degradation observed.

- Possible Cause 1: Incorrect concentration.
 - Troubleshooting Step: Perform a dose-response experiment with a wide range of **SK-575** concentrations (e.g., from picomolar to micromolar) to determine the optimal concentration for PARP1 degradation in your specific cell line.
- Possible Cause 2: Insufficient incubation time.
 - Troubleshooting Step: Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) at an optimal concentration to identify the time point of maximal PARP1 degradation.

- Possible Cause 3: Low expression of CRBN E3 ligase.
 - Troubleshooting Step: Verify the expression level of CRBN in your cell line of interest using Western blot or qPCR. If CRBN expression is low, consider using a different cell line with higher endogenous expression.
- Possible Cause 4: Compound instability.
 - Troubleshooting Step: Prepare fresh dilutions of **SK-575** from a properly stored stock solution for each experiment. If instability in the culture medium is suspected, refer to the protocol below for assessing compound stability.

Issue 2: A bell-shaped dose-response curve (the "Hook Effect") is observed.

- Possible Cause: Formation of non-productive binary complexes at high concentrations.
 - Explanation: At very high concentrations, **SK-575** can independently bind to either PARP1 or CRBN, forming binary complexes (**SK-575**-PARP1 or **SK-575**-CRBN) that prevent the formation of the productive ternary complex (PARP1-**SK-575**-CRBN) required for degradation.
 - Troubleshooting Step: This is a characteristic of many PROTACs and is not necessarily a problem. The optimal degradation will occur at an intermediate concentration. For subsequent experiments, use concentrations at or below the peak of the degradation curve.

Issue 3: Off-target effects or cellular toxicity observed.

- Possible Cause 1: High concentrations of **SK-575**.
 - Troubleshooting Step: Use the lowest effective concentration of **SK-575** that achieves significant PARP1 degradation to minimize potential off-target effects.
- Possible Cause 2: Off-target protein degradation.
 - Troubleshooting Step: To confirm that the observed phenotype is due to PARP1 degradation, perform rescue experiments by overexpressing a degradation-resistant

mutant of PARP1. Additionally, a non-binding control compound can be used to rule out off-target effects of the molecule itself.

Experimental Protocols

Protocol 1: Preparation of **SK-575** Stock and Working Solutions

- Stock Solution Preparation (10 mM in DMSO):
 - Calculate the required amount of DMSO to dissolve the entire vial of **SK-575** powder to achieve a 10 mM concentration (Molecular Weight: 876.97 g/mol).
 - Add the calculated volume of anhydrous DMSO to the vial.
 - Vortex and/or sonicate briefly until the powder is completely dissolved.
 - Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
 - Store the aliquots at -80°C.
- Working Solution Preparation:
 - Thaw an aliquot of the 10 mM stock solution at room temperature.
 - Perform serial dilutions in cell culture medium to achieve the desired final concentrations for your experiment.
 - Important: To avoid precipitation, it is recommended to add the DMSO-based solution to the culture medium and mix immediately. The final concentration of DMSO in the culture medium should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced toxicity.

Protocol 2: Assessing the Stability of **SK-575** in Cell Culture Media

- Preparation:
 - Prepare a solution of **SK-575** in your cell culture medium of choice (e.g., DMEM, RPMI-1640) with and without serum (e.g., 10% FBS) at a typical working concentration (e.g., 1

μM).

- Prepare a control sample of the medium without **SK-575**.
- Incubation:
 - Incubate the samples in a cell culture incubator at 37°C and 5% CO₂.
- Time Points:
 - Collect aliquots of the samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
 - The 0-hour time point serves as the initial concentration reference.
- Sample Processing:
 - For each time point, immediately stop any potential degradation by adding a quenching solvent (e.g., ice-cold acetonitrile) and store at -80°C until analysis.
- Analysis:
 - Analyze the concentration of the remaining **SK-575** in each sample using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
 - Plot the percentage of **SK-575** remaining versus time to determine its stability profile in the tested medium.

Protocol 3: Western Blot Analysis of PARP1 Degradation

- Cell Seeding:
 - Seed your cells of interest in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
- Treatment:
 - Treat the cells with a range of **SK-575** concentrations for the desired incubation time, as determined from your optimization experiments.

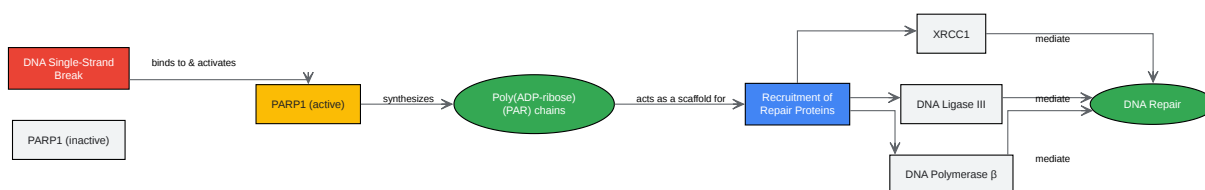
- Include a vehicle control (e.g., 0.1% DMSO).
- Cell Lysis:
 - After treatment, wash the cells with ice-cold PBS.
 - Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
- SDS-PAGE and Western Blotting:
 - Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
 - Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
 - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
 - Incubate the membrane with a primary antibody against PARP1.
 - Also, probe for a loading control protein (e.g., GAPDH, β -actin, or Vinculin) to ensure equal protein loading.
 - Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Data Analysis:

- Quantify the band intensities for PARP1 and the loading control using image analysis software.
- Normalize the PARP1 band intensity to the corresponding loading control band intensity.
- Express the PARP1 levels in treated samples as a percentage of the vehicle control.

Signaling Pathways and Mechanisms

PARP1-Mediated DNA Single-Strand Break Repair

The following diagram illustrates the role of PARP1 in the base excision repair (BER) pathway for single-strand DNA breaks.

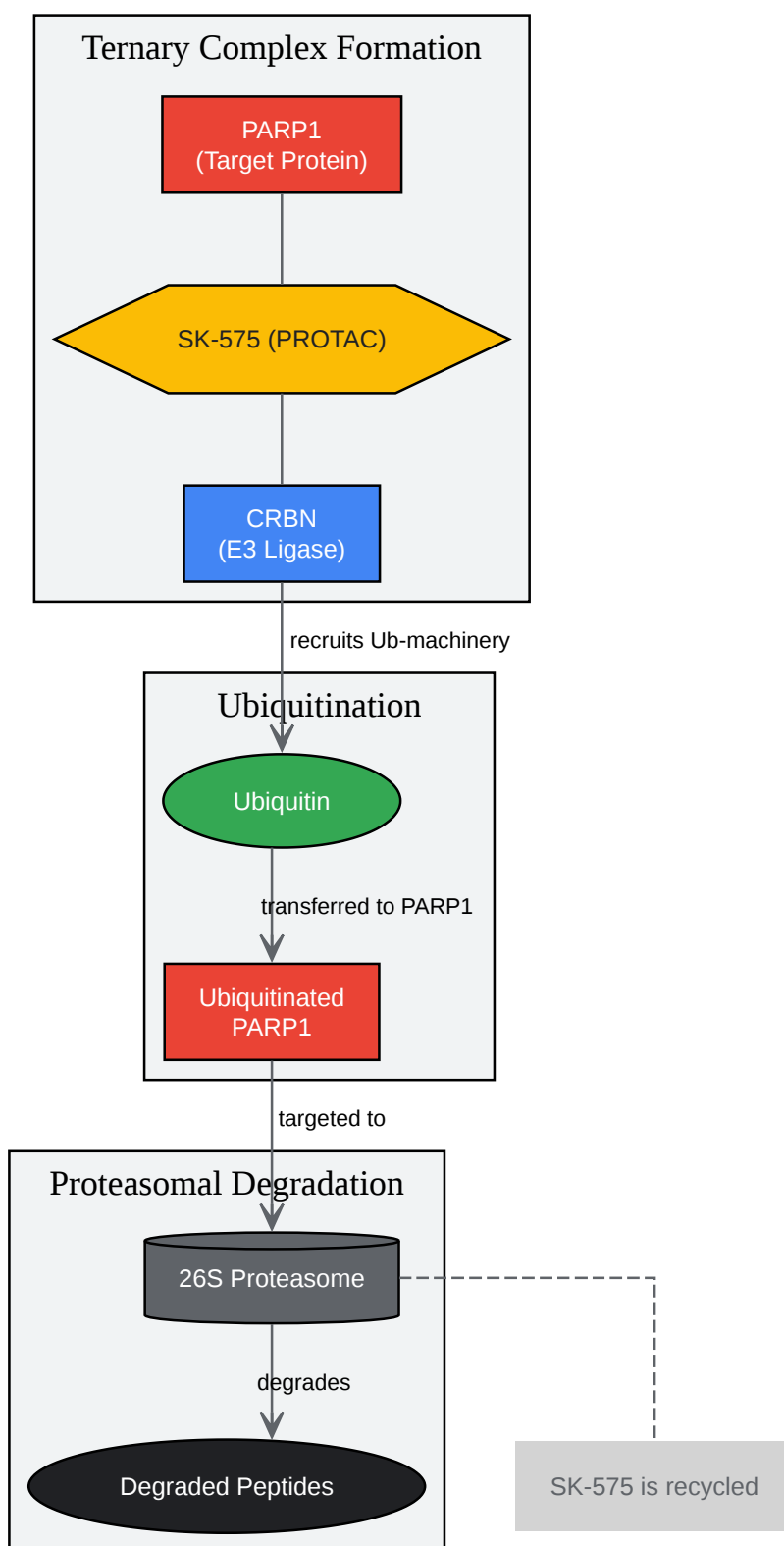


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Caption: PARP1 activation and recruitment of DNA repair machinery at a single-strand break.

Mechanism of **SK-575** Mediated PARP1 Degradation

This diagram shows the mechanism by which **SK-575**, a PROTAC, induces the degradation of PARP1.



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Caption: **SK-575** facilitates the ubiquitination and proteasomal degradation of PARP1.

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